molecular formula C18H21NO4 B5609995 3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol

3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol

Cat. No. B5609995
M. Wt: 315.4 g/mol
InChI Key: AWQWKTFQIHVRAF-UHFFFAOYSA-N
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Description

The compound "3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol" is an organic molecule that likely exhibits unique chemical and physical properties due to its complex structure, which includes a pyrrolidinol core, a phenoxy group, and a furoyl group. Such compounds are of interest in organic synthesis and may have applications in material science, catalysis, or as intermediates in the synthesis of bioactive molecules.

Synthesis Analysis

Although direct synthesis routes for "this compound" are not readily available, related compounds, such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, have been synthesized via asymmetric 1,3-dipolar cycloaddition reactions (Kotian, Lin, El-Kattan, & Chand, 2005). These methods may offer insights into potential synthetic strategies for the target compound, involving key steps such as functional group transformations and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of "this compound" would be characterized by its cyclic pyrrolidinol core, substituted by trimethyl groups that provide steric bulk and influence its three-dimensional conformation. The phenoxy and furoyl substituents would contribute to the compound's electronic properties, potentially affecting its reactivity and interactions with other molecules. Computational studies, such as density functional theory (DFT), could provide valuable insights into the electronic structure and molecular geometry (Singh, Rawat, & Sahu, 2014).

Safety and Hazards

Refer to the MSDS for detailed safety information, including handling precautions, toxicity, and environmental impact.

properties

IUPAC Name

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(5-phenoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-17(2)11-19(12-18(17,3)21)16(20)14-9-10-15(23-14)22-13-7-5-4-6-8-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQWKTFQIHVRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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